(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid
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Overview
Description
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a methoxycarbonyl group and a 2-methylpyrazolyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, and the formation of the piperidine ring. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxycarbonyl Group: This step often involves esterification reactions using methanol and a suitable acid catalyst.
Attachment of the 2-Methylpyrazolyl Group: This can be done through nucleophilic substitution reactions where the pyrazole ring is introduced to the piperidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated synthesis and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under mild conditions with appropriate solvents like ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid: can be compared with other piperidine derivatives and pyrazole-containing compounds.
Similar Compounds: Piperidine-4-carboxylic acid derivatives, 2-methylpyrazole derivatives.
Uniqueness
What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and properties. The presence of both the methoxycarbonyl and 2-methylpyrazolyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(3S,4S)-1-methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-14-10(3-5-13-14)9-7-15(12(18)19-2)6-4-8(9)11(16)17/h3,5,8-9H,4,6-7H2,1-2H3,(H,16,17)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXOFOHYSMMCA-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CN(CCC2C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2CN(CC[C@@H]2C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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